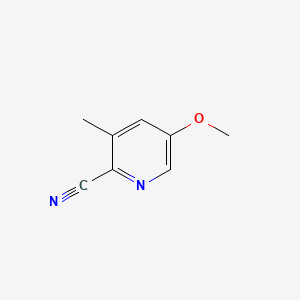

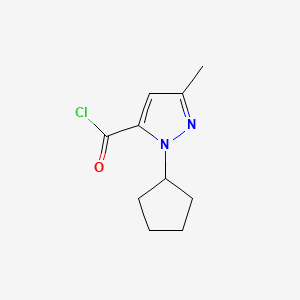

![molecular formula C47H45BClN6OP2Ru B585483 Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct CAS No. 141686-21-7](/img/structure/B585483.png)

Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct is a useful research compound. Its molecular formula is C47H45BClN6OP2Ru and its molecular weight is 919.196. The purity is usually 95%.

BenchChem offers high-quality Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dihydrogen Bonding and Basicity of Ligands

The ruthenium complex's reactions with proton donors indicate dihydrogen bonding capabilities and provide insights into the basicity of ligands in such complexes (Silantyev et al., 2014).

Catalytic Hydrogenation Reactions

New hydrotris(1-pyrazolyl)borate complexes of ruthenium have been synthesized, showing potential roles in catalytic hydrogenation reactions. These complexes can form adducts with various molecules, indicating versatility in chemical reactions (Chan et al., 1997).

Characterization of Europium(II) Complexes

The synthesis and characterization of europium(II) hydrotris(pyrazol-1-yl)borate complexes demonstrate the potential for studying the relative bond strengths of different ligands in such metal complexes (Matos et al., 2001).

Ligand to Ligand Charge Transfer

Studies on copper(I) complexes with hydrotris(pyrazolyl)borate and triphenylarsine demonstrate ligand to ligand charge transfer properties, contributing to the understanding of electronic transitions and metal influence in such complexes (Acosta et al., 2000).

Oxidative Addition and Catalytic Cycles

Research on molybdenum complexes with hydrotris(pyrazolyl)borate ligands showcases the potential for studying oxidative addition and catalytic cycles involving such metal-ligand systems (Nemykin et al., 2002).

Dihydrogen-Bond-Promoted Catalysis

The hydration of nitriles to amides catalyzed by hydrotris(pyrazolyl)borato ruthenium complex demonstrates the role of dihydrogen bonding in catalysis (Fung et al., 2003).

Propiedades

InChI |

InChI=1S/2C18H15P.C9H9BN6.C2H6O.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;1-2-3;;/h2*1-15H;1-5,7-8H,9H2;3H,2H2,1H3;1H;/q;;-1;;;+2/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFSHVVOAGLJLI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1CC=C=N1)(N2C=CC=N2)N3C=CC=N3.CCO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H45BClN6OP2Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

919.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.